n-Allylbiotinamide

Übersicht

Beschreibung

N-Allylbiotinamide (N-AB) is a biotin derivative that has been used in many scientific research applications, including enzymology, biochemistry, and cell biology. N-AB is a small molecule that can be easily synthesized and has a variety of biochemical and physiological effects. N-AB has been used in a variety of laboratory experiments, as it has several advantages and some limitations.

Wissenschaftliche Forschungsanwendungen

Detection of S-Nitrosylated Proteins

SNOB 1 reagent is primarily used to detect cysteine residues that have been S-nitrosylated by nitric oxide. This application is crucial in the study of protein functions and signaling pathways, as S-nitrosylation is a significant post-translational modification that affects various biological processes .

Single-Step Assay for Biotinylation

The reagent can be used in a single-step assay to label S-nitrosylated proteins with biotin. This facilitates the subsequent detection of these proteins by Western blotting or proteomic analysis, making it a valuable tool for researchers studying protein expression and modification .

Study of Nitric Oxide Signaling

SNOB 1 reagent aids in the exploration of nitric oxide signaling pathways. By identifying S-nitrosylated proteins, researchers can better understand the role of nitric oxide in cellular communication and its impact on various physiological and pathological conditions .

Analysis of Protein-Protein Interactions

The ability of SNOB 1 to label proteins with biotin allows for the isolation and analysis of protein-protein interactions. This is particularly useful in identifying binding partners and understanding the molecular mechanisms underlying complex biological systems .

Investigation of Cellular Stress Responses

S-nitrosylation plays a role in cellular responses to stress, such as oxidative stress. Using SNOB 1 reagent, scientists can investigate how cells modulate their protein functions in response to environmental challenges .

Development of Diagnostic Tools

The specificity of SNOB 1 for S-nitrosylated proteins has potential applications in the development of diagnostic tools. For example, it could be used to identify biomarkers for diseases where nitric oxide and S-nitrosylation are implicated .

Therapeutic Target Identification

In diseases where S-nitrosylation is dysregulated, such as neurodegenerative diseases, SNOB 1 reagent can help identify therapeutic targets by pinpointing proteins with altered S-nitrosylation patterns .

Advancing Drug Discovery

Finally, SNOB 1 reagent can be utilized in drug discovery efforts to screen for compounds that modulate S-nitrosylation. This could lead to the development of novel therapeutics that target specific S-nitrosylated proteins involved in disease processes .

Wirkmechanismus

Target of Action:

The primary target of SNOB 1 reagent is cysteine residues that have been S-nitrosylated by nitric oxide (NO). S-nitrosylation is a post-translational modification where NO binds to cysteine thiol groups, affecting protein function and signaling .

Mode of Action:

SNOB 1 reagent rapidly interacts with S-nitrosylated proteins on cell surfaces or within cell lysates. It specifically labels these proteins by attaching biotin to the S-nitrosylated cysteine residues. This labeling allows subsequent detection using avidin-linked probes (e.g., immunoblotting) or mass spectrometry .

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h2,9-10,12H,1,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFAEVOBABXHBW-NHCYSSNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

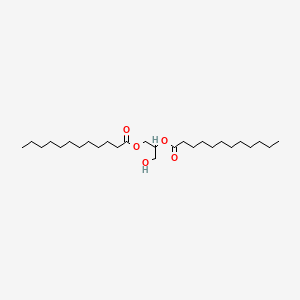

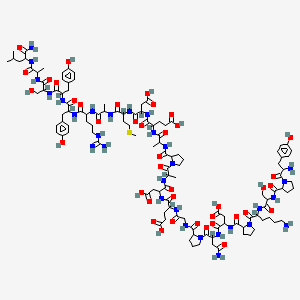

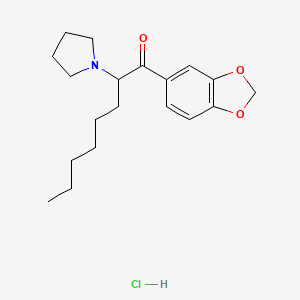

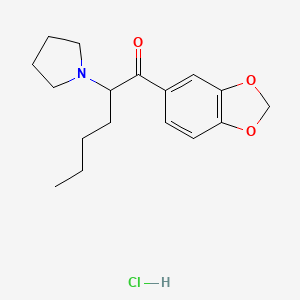

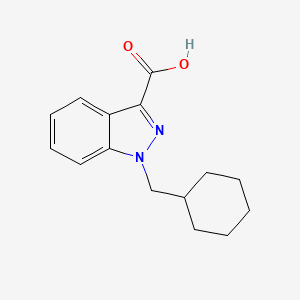

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Pyrrolo[1,2:3,4]imidazo[1,5-a]benzimidazole,1,2,3,11b-tetrahydro-,(S)-(9CI)](/img/no-structure.png)

![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)